4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Overview
Description
SW203668 trifluoroacetate is a chemical compound with the empirical formula C22H19N3O2S · CF3CO2H and a molecular weight of 503.49. It is known for its high purity, with an assay of ≥98% as determined by high-performance liquid chromatography (HPLC). This compound is primarily used in scientific research due to its unique biochemical properties.
Mechanism of Action
Target of Action
SW203668 trifluoroacetate, also known as 4-(aminophenylmethyl)-N-(6-methoxy-2-benzothiazolyl)-benzamide, trifluoroacetate salt, is an irreversible inhibitor of stearoyl-CoA desaturase . Stearoyl-CoA desaturase is an enzyme involved in fatty acid metabolism, playing a crucial role in the biosynthesis of monounsaturated fatty acids.
Mode of Action
SW203668 is activated in cell lines expressing cytochrome P450 (CYP) 4F11 . The compound interacts with its target, stearoyl-CoA desaturase, and inhibits its function irreversibly . This interaction results in the disruption of fatty acid metabolism, particularly affecting the synthesis of monounsaturated fatty acids.
Biochemical Pathways
The primary biochemical pathway affected by SW203668 is the fatty acid metabolism pathway . By inhibiting stearoyl-CoA desaturase, the compound disrupts the conversion of saturated fatty acids into monounsaturated fatty acids. This disruption can have downstream effects on lipid biosynthesis and cell membrane composition, particularly in cells that rely heavily on these processes.
Pharmacokinetics
The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability
Result of Action
SW203668 has been shown to be selectively cytotoxic to certain cancer cell lines that express high levels of CYP4F11 . These include H2122, H460, HCC44, and HCC95 cell lines . The compound inhibits the growth of these cells in vitro and reduces tumor growth rate in vivo .
Action Environment
The action of SW203668 is influenced by the expression of CYP4F11 in the cellular environment . Cells that express high levels of this enzyme are more sensitive to the compound . Environmental factors that influence the expression of CYP4F11 could therefore potentially affect the efficacy and stability of SW203668.
Biochemical Analysis
Biochemical Properties
SW203668 trifluoroacetate is activated in cell lines expressing cytochrome P450 (CYP) 4F11 . It acts as an irreversible inhibitor of stearoyl CoA desaturase , an enzyme that is not essential in the liver but is necessary for many tumor cells .
Cellular Effects
SW203668 trifluoroacetate has been found to be selectively cytotoxic to H2122, H460, HCC44, and HCC95 cell lines that express CYP4F11 . It inhibits the growth of the lung carcinoma cell line H2122 .
Molecular Mechanism
The molecular mechanism of SW203668 trifluoroacetate involves its activation in cell lines expressing CYP4F11 to an irreversible inhibitor of stearoyl CoA desaturase . This suggests that it exerts its effects at the molecular level through enzyme inhibition.
Dosage Effects in Animal Models
In animal models, SW203668 trifluoroacetate reduces tumor growth rate without reducing sebocyte production in the H2122 wild-type and nonobese diabetic severe combined immunodeficiency (NOD-SCID) mouse xenograft models when administered at doses of 20 and 6 mg/kg .
Metabolic Pathways
It is known to interact with the enzyme stearoyl CoA desaturase
Preparation Methods
The synthesis of SW203668 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, 4-(Amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide. This is followed by the introduction of the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
SW203668 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
SW203668 trifluoroacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: As a reagent in organic synthesis and as a standard for HPLC analysis.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Comparison with Similar Compounds
SW203668 trifluoroacetate can be compared with other stearoyl CoA desaturase inhibitors such as:
- UM-164 trifluoroacetate salt
- ML364
- PF-06807656
- AMG517
- BRD3308
- SGI-1027
- Eact
- TAK-715
- AZ32
- GNF-5
What sets SW203668 trifluoroacetate apart is its high selectivity for CYP4F11-expressing cells and its potent inhibitory effect on stearoyl CoA desaturase, making it a valuable tool in cancer research .
Properties
IUPAC Name |
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S.C2HF3O2/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-13,20H,23H2,1H3,(H,24,25,26);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUPHFAIFLEFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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